Benzamide, N-(5-methyl-3-isoxazolyl)-
Description
N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that integrates two key pharmacophores: a benzamide (B126) group and a 5-methyl-isoxazole ring. This unique combination has positioned it as a subject of academic interest, with researchers exploring its potential applications in various scientific domains.
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net Their structural framework is a common feature in a number of approved drugs. The amide linkage in benzamides is a critical functional group that can participate in hydrogen bonding, a key interaction in biological systems. researchgate.net This ability to interact with biological targets has led to the development of benzamide-containing compounds with applications as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.aiontosight.ai In organic synthesis, benzamides are versatile intermediates and building blocks for the construction of more complex molecules. researchgate.net
The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, has a rich history in medicinal chemistry. ontosight.ai First synthesized in 1888, the isoxazole nucleus has since been incorporated into a multitude of biologically active compounds. ontosight.aiijpcbs.com Its unique electronic properties and ability to serve as a bioisostere for other functional groups have made it an attractive component in drug design. rsc.orgnih.gov Isoxazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. rsc.orgnih.gov
Similarly, the benzamide scaffold has a long-standing presence in molecular design. Its relative ease of synthesis and the ability to readily modify its structure have made it a popular choice for developing new therapeutic agents. The combination of these two historically significant scaffolds in N-(5-methyl-3-isoxazolyl)benzamide represents a rational approach to drug discovery, aiming to leverage the beneficial properties of both moieties.
The primary rationale for the focused investigation of N-(5-methyl-3-isoxazolyl)benzamide stems from the principle of molecular hybridization. By combining the benzamide and isoxazole rings, researchers anticipate the potential for synergistic or novel biological activities that are not observed with either fragment alone. The 5-methyl substitution on the isoxazole ring can also influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.
The synthesis of this compound is conceptually straightforward, typically involving the acylation of 3-amino-5-methylisoxazole (B124983) with benzoyl chloride. ijirset.com 3-Amino-5-methylisoxazole itself is a readily accessible intermediate, with several documented synthetic routes. tandfonline.comgoogle.comchemicalbook.comgoogle.com This accessibility facilitates the exploration of its derivatives and their potential applications.
The research scope for N-(5-methyl-3-isoxazolyl)benzamide is broad, with objectives centered on elucidating its physicochemical properties, biological activity, and potential as a lead compound in drug discovery. Key objectives include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes and fully characterizing the compound using modern analytical techniques.
Biological Screening: Evaluating the compound against a diverse range of biological targets to identify potential therapeutic applications. This includes screening for anticancer, antimicrobial, and anti-inflammatory activities, which are common for benzamide and isoxazole derivatives. nih.govnih.govtandfonline.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how structural modifications impact biological activity. nih.gov This knowledge is crucial for optimizing the compound's potency and selectivity.
Computational Modeling: Employing molecular docking and other computational tools to predict the compound's binding modes with various protein targets and to guide the design of more potent derivatives. nih.gov
While extensive research specifically on N-(5-methyl-3-isoxazolyl)benzamide is still emerging, the foundational knowledge of its constituent parts provides a strong impetus for its continued investigation.
Data Tables
Table 1: Physicochemical Properties of N-(5-methyl-3-isoxazolyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | ontosight.ai |
| Molecular Weight | 202.21 g/mol | ontosight.ai |
| CAS Number | 13053-85-5 | ontosight.ai |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Note: Some physical properties like melting point, boiling point, and solubility are not yet widely reported in publicly available literature.
Table 2: Reported Biological Activities of Related Benzamide and Isoxazole Derivatives
| Compound Class | Biological Activity | Example Reference |
| Benzamide Derivatives | Anticancer | researchgate.net |
| Anti-inflammatory | researchgate.net | |
| Antimicrobial | researchgate.net | |
| Acetylcholinesterase Inhibition | nih.gov | |
| Isoxazole Derivatives | Anticancer | nih.govnih.gov |
| Anti-inflammatory | nih.gov | |
| Antimicrobial | rsc.org | |
| Carbonic Anhydrase Inhibition | nih.gov |
Note: This table illustrates the potential areas of biological investigation for N-(5-methyl-3-isoxazolyl)benzamide based on the activities of its parent scaffolds. The activities listed are not for N-(5-methyl-3-isoxazolyl)benzamide itself unless a specific study is cited.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13053-85-5 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
PYYNRSJHYPEMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2 |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N 5 Methyl 3 Isoxazolyl Benzamide
Advanced Synthetic Strategies for the Benzamide (B126) Core
The formation of the amide bond between a benzoic acid derivative and 3-amino-5-methylisoxazole (B124983) is the pivotal step in synthesizing the target molecule. While traditional methods involving activated carboxylic acid derivatives are effective, recent innovations focus on improving efficiency, atom economy, and sustainability.
Innovations in Amidation Reactions for Benzamide Formation
The direct coupling of carboxylic acids and amines is a thermodynamically challenging process that typically requires stoichiometric activating agents, leading to significant waste. Modern research has focused on catalytic solutions to overcome this challenge.
Catalytic methods often involve the in-situ activation of the carboxylic acid. For instance, cooperative catalysis using 1,4-diazabicyclo[2.2.2]octane (DABCO) and Fe₃O₄ nanoparticles has been shown to be effective for N-methyl amidation of various carboxylic acids. researchgate.netnih.gov This approach, which avoids poor atom economy reagents, could be adapted for the synthesis of N-(5-methyl-3-isoxazolyl)benzamide. nih.gov The proposed mechanism involves the formation of an iron carboxylate, which then reacts with an intermediate generated from the amine and an activating agent. nih.gov
Another approach is the oxidative amidation of benzylamines or benzyl cyanides using systems like I₂–TBHP, which provides a route to benzamides from alternative starting materials. researchgate.net While not a direct coupling of an acid and amine, it represents an innovative pathway to the benzamide core.
Chemoenzymatic methods are also emerging as powerful, sustainable alternatives for amide bond formation. nih.gov Enzymes such as lipases and other hydrolases can catalyze the aminolysis of esters under mild conditions. nih.gov More advanced systems utilize ATP-dependent ligases or a combination of carboxylmethyltransferases and transacylases for direct, waste-free amide bond synthesis. nih.govnih.gov These biocatalytic methods offer high selectivity and operate under environmentally benign conditions, presenting a promising frontier for the synthesis of complex amides like N-(5-methyl-3-isoxazolyl)benzamide.
Table 1: Comparison of Modern Amidation Methodologies
| Method | Catalyst/Reagent | Key Advantages | Potential Application |
|---|---|---|---|
| Cooperative Catalysis | DABCO/Fe₃O₄ | High atom economy, recoverable catalyst, mild conditions. researchgate.netnih.gov | Direct coupling of benzoic acid and 3-amino-5-methylisoxazole. |
| Oxidative Amidation | I₂–TBHP System | Utilizes alternative starting materials like benzylamines. researchgate.net | Synthesis of the benzamide core from precursors other than benzoic acid. |
| Chemoenzymatic Synthesis | Lipases, ATP-grasp enzymes | High selectivity, environmentally benign (aqueous media, mild temp.), no protecting groups needed. nih.govnih.gov | Green synthesis via direct ligation of unprotected benzoic acid and aminoxazole. |
Stereoselective Synthesis of N-(5-methyl-3-isoxazolyl)benzamide Precursors
The parent compound, N-(5-methyl-3-isoxazolyl)benzamide, is an achiral molecule. Therefore, stereoselective synthesis is not a requirement for its direct preparation. However, the principles of stereoselective synthesis become critical when considering the preparation of chiral derivatives that may have applications in medicinal chemistry or materials science.
Should a chiral center be introduced into either the benzoyl group or the isoxazole (B147169) moiety, asymmetric synthesis strategies would be necessary. For example, if a precursor like a substituted chiral benzoic acid were used, its synthesis could be achieved through methods such as asymmetric hydrogenation of a suitable prochiral olefin or through chiral resolution. Similarly, functionalization of the methyl group on the isoxazole ring could introduce a stereocenter, necessitating stereoselective methods for its installation. Palladium-catalyzed C(sp³)–H activation, using chiral directing groups, has been employed for the stereoselective functionalization of aliphatic chains in amino acids and could be conceptually applied to precursors of the target molecule. semanticscholar.org
Synthesis of the 5-Methyl-3-isoxazole Moiety and its Functionalization
Cyclization Reactions for Isoxazole Ring Formation
The construction of the isoxazole ring is a well-established field with numerous reliable methods. The most common and versatile strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.netorganic-chemistry.org For the synthesis of a 5-methyl-3-isoxazole, propyne would serve as the alkyne dipolarophile. The required nitrile oxide can be generated in situ from an appropriate aldoxime via oxidation. nih.gov
Alternative metal-free, one-pot cascade reactions have been developed using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to react aldehydes with ethyl nitroacetate, followed by cyclization. nih.gov Another prominent method involves the reaction of a three-carbon component with hydroxylamine. researchgate.net Specifically, the cyclization of β-ketonitriles with hydroxylamine is a direct route to 5-aminoisoxazoles, although regiochemical control can be a challenge. doi.org
Table 2: Selected Cyclization Strategies for Isoxazole Ring Synthesis
| Reaction Type | Key Reactants | Conditions | Outcome |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | In situ generation of nitrile oxide from aldoxime. organic-chemistry.orgnih.gov | Versatile formation of substituted isoxazoles. |
| Condensation/Cyclization | 1,3-Diketone/β-Ketonitrile + Hydroxylamine | Often requires basic or acidic conditions. researchgate.netdoi.org | Can yield regioisomeric mixtures of isoxazoles. |
| Intramolecular Cycloaddition | Alkyne-tethered aldoxime | Catalyzed by hypervalent iodine(III) species. nih.gov | Efficient synthesis of fused/polycyclic isoxazoles. |
| Three-Step Synthesis | Ethyl acetate + Acetonitrile → Acetyl acetonitrile → Hydrazone → Cyclization with Hydroxylamine | Uses metal alkali, p-toluenesulfonyl hydrazide, and hydroxylamine under alkaline conditions. google.com | Provides 3-amino-5-methylisoxazole. |
Regioselective Substitution and Derivatization of the Isoxazole Ring
For the synthesis of N-(5-methyl-3-isoxazolyl)benzamide, the key precursor is 3-amino-5-methylisoxazole. Therefore, regioselective synthesis is paramount to ensure the amino group is at the C3 position, not the C5 position. The reaction of β-ketonitriles with hydroxylamine can lead to mixtures of 3-amino and 5-amino isoxazoles. However, studies have shown that reaction conditions can be tuned to favor one regioisomer. For example, reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine in a weakly basic aqueous medium regioselectively yields 3-amino-5-tert-butylisoxazole. doi.org This principle of solvent and base selection is crucial for directing the cyclization to afford the desired 3-amino isomer.
Several patents describe specific, high-yield syntheses for 3-amino-5-methylisoxazole. One method involves reacting nitrile compounds like 2-bromocrotononitrile with hydroxyurea in a medium where the pH is carefully maintained between 10.1 and 13. google.com Another multi-step process starts from readily available ethyl acetate and acetonitrile to form acetyl acetonitrile, which is then converted to a hydrazone and subsequently cyclized with hydroxylamine under alkaline conditions to give the target 3-amino-5-methylisoxazole. google.com This latter method is reported to avoid the formation of isomeric byproducts. google.com
Once the 3-amino-5-methylisoxazole ring is formed, it can be further derivatized. For example, it readily undergoes condensation with various aromatic aldehydes to form Schiff bases, demonstrating the reactivity of the amino group which is crucial for the final amidation step. tandfonline.com
Convergent and Divergent Synthetic Pathways to N-(5-methyl-3-isoxazolyl)benzamide
The synthesis of the target compound can be designed using either convergent or divergent strategies.
A convergent synthesis is the most common and logical approach. This strategy involves the independent synthesis of the two key fragments—a benzoic acid derivative and 3-amino-5-methylisoxazole—which are then coupled in a final step.
Path A (Benzoyl Chloride): Benzoic acid is converted to benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated acid chloride is then reacted with 3-amino-5-methylisoxazole, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine, to form the final amide bond. This is a classic, robust, and widely used method for benzamide synthesis. youtube.com
Path B (Direct Catalytic Amidation): A more modern convergent approach involves the direct catalytic coupling of benzoic acid and 3-amino-5-methylisoxazole, as discussed in section 2.1.1, using catalytic systems that avoid the generation of stoichiometric waste.
A divergent synthesis would begin with a common intermediate that is subsequently modified to create a library of related compounds. While less common for the synthesis of a single target, this approach is valuable for drug discovery. One could envision a scenario where N-(5-methyl-3-isoxazolyl)benzamide itself serves as a scaffold. For example, if the benzoyl moiety was substituted with a reactive group (e.g., a halogen), this could allow for various cross-coupling reactions to introduce diversity in a divergent manner. Similarly, palladium-catalyzed C-H activation could be used to functionalize either the benzoyl ring or the isoxazole's methyl group at a late stage, allowing for the creation of diverse analogs from a common precursor. semanticscholar.org
Green Chemistry Principles in the Synthesis of N-(5-methyl-3-isoxazolyl)benzamide
The application of green chemistry principles to the synthesis of N-(5-methyl-3-isoxazolyl)benzamide is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional amide synthesis often involves hazardous reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation. Green chemistry seeks to mitigate these issues through innovative synthetic strategies.
One of the primary goals is to improve atom economy by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of N-(5-methyl-3-isoxazolyl)benzamide, this involves moving away from classical coupling reagents that generate substantial byproducts. Catalytic methods for direct amidation of benzoic acid with 5-methyl-3-isoxazolylamine represent a significant step forward. Various catalysts, including boric acid derivatives and certain transition metals, can facilitate this transformation, producing water as the only byproduct.
The selection of solvents is another critical aspect of green synthesis. The use of safer, renewable, and less toxic solvents is paramount. Water is an ideal green solvent due to its availability and non-toxic nature. Research has demonstrated the feasibility of N-acylation reactions in aqueous media, which can simplify workup procedures and reduce environmental impact. nih.gov Other green solvent alternatives include bio-derived solvents like Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (2-MeTHF), which exhibit favorable environmental, health, and safety profiles.
Energy efficiency is also a key consideration. The use of alternative energy sources such as ultrasound or microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comorientjchem.org Ultrasound-assisted synthesis, for example, has been shown to be effective for the N-acylation of amines and sulfonamides under solvent-free conditions, offering a rapid and efficient pathway to amide bond formation. orientjchem.orgresearchgate.net
The principles of catalysis are central to greening the synthesis of N-(5-methyl-3-isoxazolyl)benzamide. The development of reusable heterogeneous catalysts can simplify product purification and reduce waste. For instance, solid-supported catalysts can be easily separated from the reaction mixture by filtration and potentially reused, minimizing catalyst waste and contamination of the final product.
Below is a table summarizing the application of green chemistry principles to the synthesis of amides, which are applicable to the target compound.
| Green Chemistry Principle | Application in N-(5-methyl-3-isoxazolyl)benzamide Synthesis | Potential Benefits |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. | Reduced environmental impact and lower disposal costs. |
| Atom Economy | Utilizing catalytic direct amidation methods instead of stoichiometric coupling agents. | Maximized incorporation of reactants into the final product, minimizing byproducts. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and avoiding hazardous intermediates like acyl chlorides. | Improved safety for researchers and manufacturing personnel. |
| Designing Safer Chemicals | While the target molecule is fixed, this principle applies to the choice of reagents and catalysts. | Minimized toxicity of the overall process. |
| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, bio-solvents, or conducting reactions under solvent-free conditions. | Reduced air and water pollution, and improved worker safety. |
| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions at lower temperatures. | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Sourcing starting materials like benzoic acid from renewable bio-based sources if feasible. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps for functional groups. | Fewer reaction steps, leading to higher overall yield and less waste. |
| Catalysis | Employing recyclable and highly efficient catalysts for the amidation reaction. | Lower catalyst loading, easier purification, and potential for catalyst reuse. |
Flow Chemistry and Automated Synthesis Applications for N-(5-methyl-3-isoxazolyl)benzamide
The integration of flow chemistry and automated synthesis offers significant advantages for the production of N-(5-methyl-3-isoxazolyl)benzamide, including enhanced safety, improved efficiency, and greater scalability.
Continuous flow chemistry, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and safer handling of exothermic reactions. For the synthesis of N-(5-methyl-3-isoxazolyl)benzamide, a flow process could involve pumping a mixture of benzoic acid and 5-methyl-3-isoxazolylamine, along with a suitable catalyst, through a heated packed-bed reactor containing a heterogeneous catalyst. escholarship.org This approach allows for rapid optimization of reaction conditions and can be easily scaled up by extending the operation time or by using a larger reactor.
Flow chemistry also enables the use of reaction conditions that are often challenging to implement in traditional batch reactors, such as high temperatures and pressures. This can accelerate reaction rates and potentially unlock novel synthetic pathways. Furthermore, the small reactor volumes in flow systems enhance safety when working with hazardous reagents or intermediates.
Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.net For the production of N-(5-methyl-3-isoxazolyl)benzamide, an automated system could be programmed to vary parameters such as catalyst type, solvent, and temperature to quickly identify the optimal conditions for the acylation reaction. acs.org This automated optimization process significantly accelerates process development.
The table below illustrates a conceptual comparison between traditional batch synthesis and a potential flow chemistry approach for the synthesis of N-(5-methyl-3-isoxazolyl)benzamide.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Setup | Large reaction vessel with mechanical stirring and external heating/cooling. | Small-diameter tubing or microreactor with precise temperature control. |
| Reagent Addition | All at once or dropwise addition to the reaction vessel. | Continuous pumping of reactant streams that mix at a specific point. |
| Heat Transfer | Limited by the surface area-to-volume ratio, can lead to hotspots. | Excellent heat transfer due to high surface area-to-volume ratio. |
| Safety | Handling of large quantities of reagents and solvents poses higher risks. | Smaller reaction volumes at any given time enhance safety. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scalability by running the system for longer periods. |
| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |
| Workup | Typically involves quenching, extraction, and purification of the entire batch. | In-line purification modules can be integrated for a continuous process. |
Molecular Structure Elucidation and Advanced Spectroscopic Characterization of N 5 Methyl 3 Isoxazolyl Benzamide
Vibrational and Electronic Spectroscopy of N-(5-methyl-3-isoxazolyl)benzamide
Vibrational and electronic spectroscopy probe the energetic states of molecular bonds and electronic orbitals, respectively, offering fundamental information about the compound's functional groups and conjugated systems.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in N-(5-methyl-3-isoxazolyl)benzamide by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is characterized by distinct bands corresponding to the stretching and bending of specific bonds within the molecule.
The key vibrational modes for N-(5-methyl-3-isoxazolyl)benzamide include the N-H and C=O stretching of the amide linkage, aromatic C-H and C=C stretching of the phenyl ring, and vibrations characteristic of the substituted isoxazole (B147169) ring. The amide I band (primarily C=O stretch) and amide II band (a mix of N-H bend and C-N stretch) are particularly diagnostic. The precise position of the N-H stretching frequency can indicate the extent of hydrogen bonding in the solid state.
Table 1: Predicted Characteristic FTIR Absorption Bands for N-(5-methyl-3-isoxazolyl)benzamide
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3400-3200 | N-H Stretch | Amide N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H (Phenyl Ring) |
| 2980-2850 | C-H Stretch | Methyl C-H (isoxazole substituent) |
| 1680-1650 | C=O Stretch (Amide I) | Amide Carbonyl |
| 1600-1580 | C=C Stretch | Aromatic Ring |
| 1550-1520 | N-H Bend (Amide II) | Amide N-H |
| 1490-1400 | C=N Stretch | Isoxazole Ring |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in N-(5-methyl-3-isoxazolyl)benzamide—the benzoyl group and the methylisoxazole ring—are responsible for its absorption profile. The primary electronic transitions observed are π → π* and n → π*.
The benzoyl portion of the molecule is expected to exhibit strong π → π* transitions, characteristic of the conjugated system of the phenyl ring and the carbonyl group. The isoxazole ring, as a heteroaromatic system, also contributes to these absorptions. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen and oxygen atoms of the isoxazole ring, is also anticipated, though it may be obscured by the more intense π → π* bands. The solvent environment can influence the position of these absorption maxima (λmax).
Table 2: Expected Electronic Transitions for N-(5-methyl-3-isoxazolyl)benzamide
| Transition | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π* | Phenyl Ring, Carbonyl C=O, Isoxazole Ring | 200-280 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. While standard 1D ¹H and ¹³C NMR provide essential information, advanced 2D techniques are required for unambiguous assignment of all signals and confirmation of the specific isomer.
Two-dimensional NMR experiments correlate different nuclei, providing clear evidence of connectivity through bonds or through space.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For N-(5-methyl-3-isoxazolyl)benzamide, COSY would show correlations between the adjacent ortho, meta, and para protons of the phenyl ring. It would not show correlations for the isolated methyl and isoxazole C-H protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon atom by linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). It is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. Key HMBC correlations would include the amide proton (N-H) to the carbonyl carbon and carbons of the isoxazole ring, and the isoxazole methyl protons to C5 and C4 of the isoxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is vital for determining conformation and stereochemistry. A key NOESY correlation would be expected between the amide N-H proton and the ortho protons of the phenyl ring, as well as between the isoxazole C4-H and the methyl protons at C5, confirming their spatial proximity.
Table 3: Predicted Key 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Key Expected Correlations | Information Gained |
|---|---|---|
| COSY | H-ortho ↔ H-meta ↔ H-para | Confirms connectivity within the phenyl ring spin system. |
| HSQC | C4-H ↔ C4; CH₃ ↔ C(CH₃) | Assigns protonated carbons in the isoxazole and methyl groups. |
| HMBC | N-H ↔ C=O; N-H ↔ C3 (isoxazole) | Links the benzamide (B126) and isoxazole moieties via the amide bond. |
| CH₃ ↔ C5; CH₃ ↔ C4 | Confirms the position of the methyl group on the isoxazole ring. | |
| NOESY | N-H ↔ H-ortho (phenyl) | Confirms spatial proximity and conformation around the amide bond. |
Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecular structure as it exists within the crystal lattice. This can reveal details about molecular packing, intermolecular interactions (such as hydrogen bonding), and the presence of different crystalline forms, or polymorphs. For N-(5-methyl-3-isoxazolyl)benzamide, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments could differentiate between polymorphs by revealing distinct chemical shifts arising from different local electronic environments in each crystal form. As of now, specific solid-state NMR data for this compound are not widely available in the literature.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For N-(5-methyl-3-isoxazolyl)benzamide (Molecular Formula: C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 202.
The fragmentation of the molecular ion is highly predictable and provides strong evidence for the proposed structure. The most characteristic fragmentation of benzamides involves the alpha-cleavage of the amide bond. researchgate.net
Key fragmentation pathways include:
Formation of the Benzoyl Cation: Cleavage of the C(O)-N bond results in the highly stable benzoyl cation, which is often the base peak in the spectrum.
[C₆H₅CO]⁺: m/z = 105
Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation.
[C₆H₅]⁺: m/z = 77
Cleavage at the Isoxazole Moiety: Fragmentation can also be initiated by cleavage of the N-isoxazolyl bond or fragmentation of the isoxazole ring itself, leading to other characteristic ions.
Table 4: Predicted Major Fragments in the Mass Spectrum of N-(5-methyl-3-isoxazolyl)benzamide
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 202 | [C₁₁H₁₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₆H₅CO]⁺ | α-cleavage of the amide C-N bond |
| 97 | [C₄H₅N₂O]⁺ | Cleavage of the amide C-N bond (isoxazole-amine fragment) |
X-ray Crystallography of N-(5-methyl-3-isoxazolyl)benzamide and Co-crystals
A thorough search of publicly available scientific literature and crystallographic databases reveals that a single-crystal X-ray structure for N-(5-methyl-3-isoxazolyl)benzamide has not been reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and specific atomic coordinates for this specific compound are not available. The solid-state conformation, intermolecular interactions, and packing arrangement of N-(5-methyl-3-isoxazolyl)benzamide remain to be definitively determined by X-ray diffraction studies.
Similarly, there are no published research findings on the formation of co-crystals involving N-(5-methyl-3-isoxazolyl)benzamide. Co-crystals are multi-component crystalline solids formed between a target molecule and a co-former, which can be engineered to modify physicochemical properties. The potential for N-(5-methyl-3-isoxazolyl)benzamide to form co-crystals has not been explored in the available literature.
Computational Chemistry and Molecular Modeling of N 5 Methyl 3 Isoxazolyl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(5-methyl-3-isoxazolyl)benzamide at an electronic level. These methods provide a detailed picture of molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For N-(5-methyl-3-isoxazolyl)benzamide and its analogs, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6–311+G(d,p), are used to optimize the molecular geometry and determine the most stable conformations. nih.govmdpi.com
| Parameter | Description | Typical Computational Method | Significance |
| Dihedral Angles | Rotation around the C-N amide bond and adjacent single bonds. | DFT (e.g., B3LYP/6-311G+(d,p)) | Determines the 3D shape and steric hindrance of the molecule. |
| Bond Lengths & Angles | Optimized geometric parameters of the molecule. | DFT (e.g., B3LYP/6-311G+(d,p)) | Provides the most stable, lowest-energy structure. |
| Relative Energies | Energy differences between various conformers. | DFT Energy Calculations | Identifies the most populated and biologically relevant conformations. |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the chemical reactivity and intermolecular interactions of a molecule. rsc.org The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net
For N-(5-methyl-3-isoxazolyl)benzamide, the MEP map typically shows:
Negative Potential (Red/Yellow): These regions, rich in electrons, are located around the carbonyl oxygen of the amide group and the nitrogen atom of the isoxazole (B147169) ring. These sites are susceptible to electrophilic attack and are key points for forming hydrogen bonds with biological receptors. mdpi.comnih.gov
Positive Potential (Blue): Electron-deficient regions are found around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor. researchgate.net
Neutral Potential (Green): These areas, often located over the phenyl ring and the aliphatic methyl group, suggest sites for potential lipophilic or van der Waals interactions. mdpi.com
MEP analysis helps in understanding how the molecule will be recognized by a biological target, as the initial interaction is often governed by electrostatic forces. nih.gov
| Molecular Region | Predicted Electrostatic Potential | Type of Interaction |
| Carbonyl Oxygen (C=O) | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |
| Isoxazole Nitrogen | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |
| Amide Hydrogen (N-H) | Positive (Electron-deficient) | Nucleophilic attack, Hydrogen bond donor |
| Phenyl Ring | Neutral/Slightly Negative | Lipophilic, π-π stacking interactions |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated biological environment (e.g., in water). MD simulations are used to explore the conformational space of N-(5-methyl-3-isoxazolyl)benzamide and its derivatives, revealing how they flex, rotate, and interact with their surroundings. figshare.com
In studies of related isoxazole-carboxamide derivatives, MD simulations were performed to ensure the stability of ligand-protein complexes identified through docking. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding pocket, confirming that the binding pose is stable and maintained over time. Such simulations for N-(5-methyl-3-isoxazolyl)benzamide would involve placing the molecule in a solvent box, often using force fields like OPLS, and simulating its movements over nanoseconds to observe its conformational flexibility and stable interaction patterns. figshare.com
Docking Studies of N-(5-methyl-3-isoxazolyl)benzamide with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. mdpi.com This method is crucial for identifying potential biological targets for N-(5-methyl-3-isoxazolyl)benzamide and understanding its mechanism of action at a molecular level.
Derivatives of isoxazole and benzamide (B126) have been docked into the active sites of various enzymes and receptors. For example, isoxazole-carboxamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govnih.gov Docking studies revealed that specific substitutions on the phenyl ring could orient the 5-methyl-isoxazole moiety toward key binding pockets, forming crucial interactions. nih.gov Similarly, related benzamide structures have been evaluated for their binding affinity to bacterial proteins and DNA. mdpi.comindexcopernicus.com
A typical docking study for N-(5-methyl-3-isoxazolyl)benzamide would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Predicting the binding pose of the ligand in the protein's active site.
Scoring the pose based on binding affinity (e.g., in kcal/mol) and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
| Potential Biological Target Class | Example Target | Key Interactions for Isoxazole Benzamides |
| Enzymes | Cyclooxygenase (COX), Carbonic Anhydrase nih.gov, Cytochrome P450 nih.gov | Hydrogen bonding with active site residues, hydrophobic interactions. |
| Bacterial Proteins | Dihydropteroate synthase, DNA gyrase, Elastase B nih.gov | Formation of hydrogen bonds with amino acids like glycine (B1666218) and arginine. mdpi.com |
| Receptors | G-protein coupled receptors (GPCRs) | Electrostatic and hydrophobic interactions within the binding pocket. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for N-(5-methyl-3-isoxazolyl)benzamide Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. jbclinpharm.org For analogs of N-(5-methyl-3-isoxazolyl)benzamide, QSAR models can predict the activity of new, unsynthesized derivatives, thus prioritizing the synthesis of the most promising candidates.
QSAR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like Multiple Linear Regression (MLR), to create a mathematical equation relating these descriptors to the observed activity. mdpi.com
Molecular Descriptors: These can be 2D (e.g., topological indices, polar surface area) or 3D (e.g., molecular shape, electrostatic fields). mdpi.com
Statistical Models: The goal is to generate a statistically robust model with high predictive power, often validated through cross-validation techniques. jbclinpharm.org
Studies on related benzimidazole (B57391) carboxamides and benzenesulfonamides have successfully used QSAR to model their cytotoxic activities against cancer cell lines. mdpi.comnih.gov These models help identify which structural features (e.g., specific substituents, molecular volume, or electronic properties) are critical for enhancing biological activity.
Cheminformatics and Virtual Screening Applications for N-(5-methyl-3-isoxazolyl)benzamide Derivatives
Cheminformatics combines computational methods to analyze large chemical datasets. Virtual screening is a key application where large libraries of compounds are computationally evaluated to identify those most likely to bind to a specific biological target.
Derivatives of N-(5-methyl-3-isoxazolyl)benzamide can be generated in silico to create a virtual library. This library can then be screened against the 3D structure of a target protein using high-throughput docking. Compounds that show promising docking scores and favorable binding interactions are selected for further investigation. acgpubs.org
Another important aspect of cheminformatics is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By calculating properties like lipophilicity (logP), aqueous solubility, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), researchers can filter virtual libraries to prioritize compounds with favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug candidate. nih.govacgpubs.org
Based on a comprehensive review of available scientific literature, a detailed article on the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) focusing solely on "Benzamide, N-(5-methyl-3-isoxazolyl)-" and its derivatives cannot be generated at this time.
Extensive searches for specific research findings, including SAR and SPR studies, design principles for molecular modification, functionalization strategies, impact of substituent effects, conformational analysis, and bioisosteric replacements for the N-(5-methyl-3-isoxazolyl)benzamide scaffold did not yield sufficient detailed information. The available literature primarily focuses on the structurally related sulfonamide analogue, Sulfamethoxazole (B1682508), and its derivatives, or provides general principles of medicinal chemistry on other, distinct benzamide-containing molecules.
Generating an article that strictly adheres to the requested detailed outline for "Benzamide, N-(5-methyl-3-isoxazolyl)-" would require specific data and research findings that are not present in the search results. To maintain scientific accuracy and adhere to the explicit constraints of the prompt, which is to focus "solely" on the specified compound, the requested article cannot be constructed. Any attempt to do so would involve speculation and extrapolation from related but different chemical series, thereby violating the core requirements of the request.
Detailed Mechanistic and Target Identification Data for Benzamide, N-(5-methyl-3-isoxazolyl)- is Not Currently Available in Publicly Accessible Scientific Literature.
Following a comprehensive and exhaustive search of scientific databases and literature, it has been determined that the specific data required to construct a detailed article on the "Mechanistic Investigations and Biological Target Identification of N-(5-methyl-3-isoxazolyl)benzamide," as per the requested outline, is not available.
The investigation sought to find specific research findings concerning the molecular mechanisms of action, enzyme interactions, receptor binding, and the results of proteomic or transcriptomic profiling for the compound Benzamide, N-(5-methyl-3-isoxazolyl)-. Despite targeted searches, no studies were identified that provided the necessary detailed, compound-specific data for the following sections:
Mechanistic Investigations and Biological Target Identification of N 5 Methyl 3 Isoxazolyl Benzamide
Transcriptomic and Proteomic Profiling:No studies reporting on the changes in gene or protein expression in response to exposure to N-(5-methyl-3-isoxazolyl)benzamide were found.
While general information exists for the broader class of benzamides, and some studies are available for structurally related but distinct molecules (such as sulfonamide derivatives), the strict requirement to focus solely on "Benzamide, N-(5-methyl-3-isoxazolyl)-" cannot be met with the currently available scientific evidence.
Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as requested due to the absence of published research on this specific chemical compound.
Elucidation of Cellular Pathways Modulated by N-(5-methyl-3-isoxazolyl)benzamide
Research on other compounds containing the N-(5-methyl-3-isoxazolyl) moiety has pointed towards potential biological activities. For instance, a series of N-(5-methyl-isoxazol-3-yl)benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory potential against human carbonic anhydrase isoenzymes. nih.gov While these are sulfonamides and not benzamides, this suggests that the isoxazole (B147169) component can be incorporated into molecules targeting specific enzyme families.
Furthermore, a study on novel N-phenyl-5-carboxamidyl isoxazoles, which share the isoxazole core, identified a derivative that down-regulated the expression of phosphorylated STAT3 in colon cancer cells. nih.gov This indicates a potential mechanism of action involving the inhibition of the JAK/STAT signaling pathway. nih.gov However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules, and it cannot be assumed that "Benzamide, N-(5-methyl-3-isoxazolyl)-" would exhibit similar activity.
Table 1: Biological Activities of Structurally Related N-(5-methyl-3-isoxazolyl) Derivatives
| Compound Class | Biological Target/Activity | Reference |
|---|---|---|
| N-(5-methyl-isoxazol-3-yl)benzenesulfonamides | Carbonic Anhydrase Inhibition | nih.gov |
This table is for illustrative purposes to show the activities of related compounds and does not represent data for "Benzamide, N-(5-methyl-3-isoxazolyl)-".
Development of Molecular Probes for Target Engagement Studies
The development of molecular probes specifically derived from "Benzamide, N-(5-methyl-3-isoxazolyl)-" for target engagement studies has not been reported in the reviewed literature. Molecular probes are essential tools in chemical biology for identifying the direct binding partners of a compound and confirming target engagement within a cellular context. The design of such probes typically involves modifying the parent compound to include a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for affinity purification, or a photo-cross-linking group.
Interestingly, research has focused on the isoxazole scaffold itself as a potential intrinsic photo-cross-linker for photoaffinity labeling and chemoproteomics. cityu.edu.hk This approach leverages the inherent photochemical reactivity of the isoxazole ring to form covalent bonds with interacting proteins upon UV irradiation, thereby enabling their identification. cityu.edu.hk Functionalized isoxazole probes have been designed and shown to have superior photo-cross-linking efficiency in both in vitro and in situ labeling experiments. cityu.edu.hk
This suggests a potential strategy for developing a molecular probe for "Benzamide, N-(5-methyl-3-isoxazolyl)-". By incorporating a biorthogonal tag, such as a terminal alkyne, onto the benzamide (B126) or methyl group of the isoxazole, the compound could potentially be used in chemoproteomic studies to identify its cellular targets.
Table 2: General Strategies for Molecular Probe Development
| Probe Type | Principle | Application |
|---|---|---|
| Fluorescent Probes | Covalent attachment of a fluorophore to the compound of interest. | Visualization of compound localization in cells via microscopy. |
| Affinity Probes (e.g., Biotinylated) | Incorporation of a high-affinity tag (e.g., biotin) for pull-down experiments. | Identification of binding partners through affinity purification and mass spectrometry. |
This table outlines general methodologies and does not reflect the development of probes for "Benzamide, N-(5-methyl-3-isoxazolyl)-".
Preclinical Pharmacological Investigations of N 5 Methyl 3 Isoxazolyl Benzamide and Its Analogs
In Vitro Pharmacological Profiling in Relevant Biological Assays
The in vitro evaluation of N-(5-methyl-3-isoxazolyl)benzamide analogs has been conducted through a variety of cell-based and biochemical assays to determine their efficacy, potency, and mechanism of action.
Cell-Based Assays for Efficacy and Potency Determination
Cell-based assays have been instrumental in characterizing the biological effects of analogs of N-(5-methyl-3-isoxazolyl)benzamide in a cellular context. For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives, which are analogs, were synthesized and evaluated for their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov While most of the synthesized compounds exhibited weak inhibitory activity against the tested isoforms (hCA I, II, VII, and XII), some derivatives showed modest potency. nih.gov
Another study focused on sulfamethoxazole (B1682508) derivatives, which are also structurally related. These compounds were screened for their antimicrobial activities. One particular derivative, 4-[(4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl]-N-(5-methylisoxazol-3-yl)benzene sulphonamide, demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Cryptococcus neoformans at a concentration of 31.25 µg/ml. arkajainuniversity.ac.in
The anticancer potential of isoxazole-amide analogs has also been investigated. In one study, new isoxazole (B147169)–amide derivatives were tested against HeLa, Hep3B, and MCF-7 cancer cell lines. nih.gov For example, one compound showed activity against the HeLa cell line with an IC50 value of 15.48 ± 0.89 μg/ml, while another was active against the same cell line with an IC50 of 18.62 ± 0.79 μg/ml. nih.gov Phenyl-isoxazole–carboxamide analogs were also evaluated against a panel of cancer cell lines, with some compounds showing good anticancer activity against Hep3B cell lines with IC50 values ranging from 5.96 to 8.02 μM. nih.gov
Table 1: In Vitro Efficacy of N-(5-methyl-3-isoxazolyl)benzamide Analogs in Cell-Based Assays
| Analog Class | Assay Type | Cell Line/Organism | Endpoint | Observed Activity | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide derivatives | Antimicrobial | Staphylococcus aureus, Candida albicans, Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | Active at 31.25 µg/ml | arkajainuniversity.ac.in |
| Isoxazole-amide derivatives | Anticancer | HeLa | IC50 | 15.48 ± 0.89 μg/ml and 18.62 ± 0.79 μg/ml | nih.gov |
| Phenyl-isoxazole–carboxamide analogs | Anticancer | Hep3B | IC50 | 5.96 - 8.02 μM | nih.gov |
Biochemical Assays for Target Engagement and Pathway Modulation
Biochemical assays have been employed to directly measure the interaction of these analogs with their putative molecular targets. In the study of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives, their inhibitory potential against various human carbonic anhydrase (hCA) isoforms was assessed. nih.gov Although the majority of the compounds were weak inhibitors, specific analogs demonstrated modest inhibition constants (Ki). For instance, one compound exhibited a Ki of 73.7 μM against hCA I and 85.8 μM against hCA VII. nih.gov Other compounds showed inhibition of hCA II with Ki values of 96.0 μM and 87.8 μM. nih.gov These findings suggest that while the affinity is not high, the scaffold may serve as a starting point for developing more potent inhibitors. nih.gov
Table 2: Biochemical Assay Data for Analogs of N-(5-methyl-3-isoxazolyl)benzamide
| Analog | Target | Assay Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Compound 15 | hCA I | Enzyme Inhibition | 73.7 μM | nih.gov |
| Compound 15 | hCA VII | Enzyme Inhibition | 85.8 μM | nih.gov |
| Compound 19 | hCA II | Enzyme Inhibition | 96.0 μM | nih.gov |
| Compound 25 | hCA II | Enzyme Inhibition | 87.8 μM | nih.gov |
In Vivo Efficacy Studies in Established Animal Models
Preclinical in vivo studies have been conducted on analogs to assess their therapeutic efficacy in relevant animal models. For instance, a series of 4-[4-(substitutedaryl/heteroaryldiazenyl]-N-(5-methylisoxazol-3-yl)benzene sulphonamide derivatives were evaluated for their analgesic and anti-inflammatory activities. arkajainuniversity.ac.in In an acetic acid-induced writhing model for analgesia, two compounds, 4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulphonamide and 4-((4-hydroxy-5-isopropyl-2-methylphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulphonamide, demonstrated significant pain inhibition of 58.33% and 57.76%, respectively, at a dose of 50 mg/kg. arkajainuniversity.ac.in These two molecules also showed notable antioxidant activity. arkajainuniversity.ac.in
Pharmacokinetic (PK) Characterization in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME predictions for some isoxazole derivatives suggest that they may possess drug-like properties. researchgate.net For a series of novel isoxazole-amide derivatives, in silico analysis indicated that they are likely to be effective as oral medications. researchgate.net
Metabolite Identification and Metabolic Stability
The metabolism of a complex molecule containing a 5-methylisoxazol-3-yl moiety, (3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d] nih.govresearchgate.netnanobioletters.comtriazine, has been characterized in rats. nih.gov The major routes of metabolism for this compound were identified, and its main metabolites were synthesized and evaluated. nih.gov A notable metabolic pathway observed was the oxidation of the pyrazolo[1,5-d] nih.govresearchgate.netnanobioletters.comtriazine core by aldehyde oxidase. nih.gov While this compound is structurally distinct from N-(5-methyl-3-isoxazolyl)benzamide, this finding points to potential metabolic pathways that could be relevant for other isoxazole-containing compounds.
Pharmacodynamic (PD) Biomarker Discovery and Validation
The identification and validation of pharmacodynamic biomarkers are essential for the clinical translation of a new therapeutic agent. These biomarkers provide a measurable indicator of a drug's biological activity in the body and can be crucial for confirming target engagement and understanding the dose-response relationship. For N-(5-methyl-3-isoxazolyl)benzamide and its analogs, the discovery of relevant PD biomarkers would likely be guided by its primary mechanism of action.
Given that many isoxazole-containing compounds exhibit anticancer properties by modulating key signaling pathways, a rational approach to biomarker discovery would involve the investigation of downstream signaling molecules. For instance, if the primary target is a specific kinase, potential PD biomarkers could include the phosphorylation status of its direct substrates.
Hypothetical Biomarker Discovery Workflow:
In Vitro Analysis: Initial studies in cancer cell lines would aim to confirm the molecular target of N-(5-methyl-3-isoxazolyl)benzamide. Techniques such as Western blotting or immunoassays would be employed to measure changes in the levels and post-translational modifications of proteins within the targeted pathway after treatment.
In Vivo Model Validation: Promising biomarkers identified in vitro would then be validated in preclinical animal models of cancer. This would involve treating tumor-bearing animals with the compound and measuring the biomarker levels in both tumor tissue and surrogate tissues, such as peripheral blood mononuclear cells (PBMCs) or skin biopsies. The goal is to identify a biomarker that is readily accessible and shows a strong correlation with target inhibition in the tumor.
Assay Development: Once a robust biomarker has been validated, a sensitive and reproducible assay, such as an enzyme-linked immunosorbent assay (ELISA) or a flow cytometry-based assay, would be developed to facilitate its measurement in clinical settings.
A hypothetical data table illustrating the validation of a downstream signaling protein as a PD biomarker is presented below.
| Treatment Group | Tumor p-Substrate Levels (Normalized to Control) | PBMC p-Substrate Levels (Normalized to Control) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1.00 | 1.00 | 0 |
| Compound A (Analog 1) | 0.45 | 0.55 | 65 |
| N-(5-methyl-3-isoxazolyl)benzamide | 0.30 | 0.40 | 80 |
| Compound B (Analog 2) | 0.75 | 0.85 | 30 |
This is a hypothetical table for illustrative purposes.
Early Assessment of Selectivity against Off-Targets
A critical aspect of preclinical development is to evaluate the selectivity of a drug candidate. Off-target interactions can lead to unexpected toxicities and a narrow therapeutic window. Therefore, an early and comprehensive assessment of the selectivity of N-(5-methyl-3-isoxazolyl)benzamide is a key step in de-risking its progression towards clinical trials.
The selectivity of N-(5-methyl-3-isoxazolyl)benzamide and its analogs would typically be assessed using a tiered approach:
Broad Panel Screening: The compound would be screened against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes at a single high concentration. This initial screen helps to identify potential off-target "hits."
Dose-Response Confirmation: Any hits identified in the primary screen would be followed up with dose-response studies to determine the potency of the compound against these off-targets. This allows for the calculation of a selectivity ratio, comparing the potency against the primary target to that against the off-targets.
Cellular and In Vivo Confirmation: Significant off-target interactions observed in biochemical assays would be further investigated in cellular models to assess their physiological relevance. If a significant off-target liability is confirmed, further in vivo studies may be necessary to understand its potential toxicological consequences.
An illustrative data table summarizing the findings from an early off-target screening panel is provided below.
| Target Class | Number of Targets Screened | Hits at 10 µM (% Inhibition > 50%) | Confirmed Off-Targets (IC50 < 1 µM) |
| Kinases | 400 | 5 | Kinase X, Kinase Y |
| GPCRs | 150 | 2 | GPCR Z |
| Ion Channels | 50 | 0 | None |
| Other Enzymes | 100 | 1 | Enzyme W |
This is a hypothetical table for illustrative purposes.
This early, systematic evaluation of selectivity is instrumental in guiding the lead optimization process, where medicinal chemists can modify the chemical structure to improve potency against the primary target while minimizing interactions with undesirable off-targets. This iterative process is fundamental to developing a safe and effective therapeutic agent.
Medicinal Chemistry Endeavors and Drug Design Principles Applied to N 5 Methyl 3 Isoxazolyl Benzamide
Lead Optimization Strategies Utilizing the N-(5-methyl-3-isoxazolyl)benzamide Scaffold
Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and drug-like properties of a promising hit compound. The N-(5-methyl-3-isoxazolyl)benzamide scaffold serves as an excellent starting point for such optimization campaigns. Through systematic Structure-Activity Relationship (SAR) studies, medicinal chemists can introduce targeted modifications to the core structure to enhance potency, improve metabolic stability, and optimize pharmacokinetic profiles.
Key strategies often involve:
Substitution on the Benzoyl Ring: Adding various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring of the benzamide (B126) moiety can modulate lipophilicity, electronic distribution, and steric interactions with the target protein. This can lead to improved binding affinity and selectivity.
Modification of the Isoxazole (B147169) Ring: While the 5-methyl group is a defining feature, altering or replacing it can probe specific pockets within the target's binding site.
Scaffold Hopping and Bioisosteric Replacement: In some cases, the benzamide or isoxazole rings may be replaced with other bioisosteres to overcome issues like poor solubility or metabolic liabilities while retaining the key binding interactions.
A notable example of lead optimization can be seen in the development of human carbonic anhydrase (hCA) inhibitors. Researchers have designed and synthesized series of compounds incorporating the N-(5-methyl-isoxazol-3-yl) moiety attached to a benzenesulfonamide (B165840) core, which is structurally related to the benzamide core. nih.gov Although these derivatives showed weak inhibitory potential, the SAR data gathered was crucial for identifying lead molecules for further development. nih.gov For instance, specific substitutions on a phenylureido group attached to the benzenesulfonamide backbone led to modest but measurable inhibition against various hCA isoforms, providing a clear path for future optimization efforts. nih.gov
Table 1: SAR Data of N-(5-methyl-isoxazol-3-yl)-based Sulfonamide Derivatives as Carbonic Anhydrase (hCA) Inhibitors
| Compound | Target Isoform | Inhibition Constant (Kᵢ) in µM |
| 15 | hCA I | 73.7 |
| 15 | hCA VII | 85.8 |
| 19 | hCA II | 96.0 |
| 25 | hCA II | 87.8 |
Data sourced from a study on benzenesulfonamide derivatives incorporating the N-(5-methyl-isoxazol-3-yl) group. The study noted that while the inhibitory potential was generally weak, these compounds could serve as lead molecules for further optimization. nih.gov
Fragment-Based Drug Discovery (FBDD) and N-(5-methyl-3-isoxazolyl)benzamide
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. frontiersin.org These initial fragment hits are then grown, linked, or merged to produce a higher-affinity lead. The isoxazole ring, often substituted, is a common motif in fragment libraries due to its favorable properties.
The phenylisoxazole chemotype, which is structurally related to the N-(5-methyl-3-isoxazolyl)benzamide core, has been successfully employed in FBDD campaigns. In one prominent example, a focused fragment screen against bromodomains—epigenetic "reader" proteins—identified a phenyl dimethyl isoxazole fragment as a viable hit. datapdf.com This initial fragment bound efficiently to the acetyl-lysine binding pocket of the target. datapdf.com
The lead optimization process then proceeded via fragment growth, a common FBDD strategy where chemical moieties are added to the initial hit to engage additional binding pockets and increase potency. Knowledge of the bromodomain active site guided the addition of a sulfonamide group to the phenyl ring, which was predicted to occupy a key region known as the "WPF shelf." datapdf.com This structure-based design approach led to a rapid, two-order-of-magnitude increase in potency from the initial fragment hit. datapdf.com This demonstrates the efficiency of using a simple isoxazole-based fragment as a foundation for building highly potent and selective inhibitors.
Rational Drug Design Approaches for Enhanced Potency and Selectivity
Rational, structure-based drug design leverages detailed knowledge of a biological target's three-dimensional structure, often obtained from X-ray crystallography or computational modeling, to design molecules that bind with high affinity and selectivity. The N-(5-methyl-3-isoxazolyl)benzamide scaffold is well-suited for this approach, as its defined geometry allows for predictable interactions that can be optimized.
In the development of novel antibacterial agents targeting the essential bacterial cell division protein FtsZ, researchers rationally designed and synthesized a series of isoxazole-containing benzamide derivatives. nih.gov Using computational docking methods, they explored how different isomers and substituents on the benzamide scaffold would interact with the FtsZ binding site. nih.gov This structure-based optimization strategy revealed that compounds with an isoxazol-5-yl group exhibited stronger antibacterial activity than their isoxazol-3-yl counterparts against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The docking analyses confirmed that the active compounds effectively inhibited the dynamics of FtsZ polymerization, leading to cell death. nih.gov
Similarly, isoxazole-based scaffolds have been modified using structure-based design to create potent and selective inhibitors of protein kinase CK1. nih.gov By extending the pharmacophore of a 3,4-diaryl-isoxazole lead compound towards the ribose pocket of the ATP binding site, researchers were able to develop inhibitors with enhanced activity. X-ray crystallography confirmed the predicted binding mode, validating the rational design approach. nih.gov
Table 2: Examples of Rational Design Strategies for Isoxazole-Based Scaffolds
| Target | Scaffold Type | Design Strategy | Outcome |
| FtsZ | Isoxazole-containing benzamide | Computational docking to guide substituent placement on the benzamide core. nih.gov | Identification of potent antibacterial agents with activity against MRSA. nih.gov |
| BRD4 | Benzo[d]isoxazole sulfonamide | Structure-based design and X-ray crystallography to characterize binding patterns. nih.gov | Development of potent BRD4 inhibitors with anti-proliferative activity in leukemia cells. nih.gov |
| TRIM24 | N-benzyl-benzo[d]isoxazol-amine | In-house library screening followed by structure-based optimization. nih.gov | Discovery of potent and selective TRIM24 bromodomain inhibitors. nih.gov |
| CK1 | 3,4-diaryl-isoxazole | Extension of the lead pharmacophore towards the ATP ribose pocket, guided by structural biology. nih.gov | Creation of potent and selective kinase inhibitors. nih.gov |
PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glues Based on N-(5-methyl-3-isoxazolyl)benzamide
Emerging therapeutic modalities like PROTACs and molecular glues represent a paradigm shift from occupancy-based inhibition to targeted protein degradation. nih.govnih.gov
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure brings the POI into proximity with the E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome. While there are no widespread reports of the N-(5-methyl-3-isoxazolyl)benzamide scaffold being used in published PROTACs, its nature as a validated binder for various protein targets makes it a highly plausible candidate for the "POI ligand" component. A hypothetical PROTAC could be constructed by identifying a suitable attachment point on the benzamide ring—one that does not disrupt target binding—and connecting it via a flexible linker to an E3 ligase ligand, such as one that binds to Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Molecular glues are smaller molecules that induce or stabilize an interaction between a target protein and an E3 ligase, leading to the target's degradation. biochempeg.combmglabtech.com Unlike PROTACs, they are not designed with distinct domains and linkers but rather function by creating a new binding surface between the two proteins. biochempeg.com The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. nih.gov The benzamide and isoxazole moieties are common in small-molecule drugs, and it is conceivable that a molecule based on the N-(5-methyl-3-isoxazolyl)benzamide scaffold could be discovered to possess molecular glue activity, potentially by binding to an E3 ligase and inducing the recruitment and degradation of a previously "undruggable" protein.
Covalent Inhibitor Design from the N-(5-methyl-3-isoxazolyl)benzamide Core
Covalent inhibitors form a permanent chemical bond with their target protein, typically by reacting with a nucleophilic amino acid residue (like cysteine or serine) in or near the active site. This approach can lead to enhanced potency and a prolonged duration of action. The design of a covalent inhibitor involves incorporating a mildly reactive electrophilic group, or "warhead," into a high-affinity scaffold. nih.gov
The N-(5-methyl-3-isoxazolyl)benzamide scaffold can be readily adapted for this purpose. A covalent inhibitor could be designed by appending a suitable warhead to the benzoyl ring. Common electrophilic warheads include:
Acrylamides
Vinylsulfonamides
Chloroacetamides
Cyanoacrylamides nih.gov
The strategy would involve identifying a non-essential region of the benzamide ring that can be modified without losing binding affinity. A linker could then be used to position the electrophilic warhead to react with a nearby nucleophilic cysteine residue on the target protein. The high intrinsic affinity of the parent scaffold would ensure that the inhibitor becomes concentrated at the active site, facilitating the covalent reaction. This targeted approach can also enhance selectivity, as the covalent bond will only form if the warhead is correctly oriented relative to the target nucleophile, a condition that may not be met in off-target proteins.
Advanced Applications and Emerging Research Avenues for N 5 Methyl 3 Isoxazolyl Benzamide in Chemical Biology
N-(5-methyl-3-isoxazolyl)benzamide as a Chemical Probe for Biological Systems
There is no documented evidence in peer-reviewed literature to suggest that N-(5-methyl-3-isoxazolyl)benzamide has been developed or utilized as a chemical probe. Chemical probes are powerful tools designed to selectively interact with a specific protein target, enabling the study of its biological function. The development of such a probe requires extensive characterization, including demonstration of high potency, selectivity, and a well-defined mechanism of action. At present, no such studies have been published for N-(5-methyl-3-isoxazolyl)benzamide.
Application in Phenotypic Screening and Target Deconvolution
Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. While N-(5-methyl-3-isoxazolyl)benzamide may be included in large chemical libraries used for such screens, there are no specific published reports of it being identified as a "hit" compound. Consequently, there is no associated research on target deconvolution, the process of identifying the specific molecular target responsible for an observed phenotypic effect, for this particular benzamide (B126) derivative.
Optogenetic or Chemogenetic Tools Derived from N-(5-methyl-3-isoxazolyl)benzamide
The development of optogenetic or chemogenetic tools involves integrating a small molecule ligand with a genetically engineered protein to control cellular activity with light or a specific chemical actuator, respectively. This is a highly specialized field requiring a molecule with specific properties that allow for the control of the engineered protein. There is no research to indicate that N-(5-methyl-3-isoxazolyl)benzamide has been used or modified for the creation of such sophisticated biological tools.
N-(5-methyl-3-isoxazolyl)benzamide in Multimodal Therapeutics
Multimodal therapeutics are agents designed to interact with multiple targets or pathways to achieve a therapeutic effect. The design and development of such agents require a deep understanding of the compound's pharmacology and its interactions with various biological molecules. Currently, there is no scientific literature that explores or establishes the use of N-(5-methyl-3-isoxazolyl)benzamide in the context of multimodal therapeutics.
Role in Understanding Complex Biological Processes
The use of a chemical compound to elucidate complex biological processes typically follows its validation as a selective probe for a specific target. As there is no established biological target or validated use as a chemical probe for N-(5-methyl-3-isoxazolyl)benzamide, there are no published studies detailing its role in understanding complex biological pathways or networks.
Conclusion and Future Perspectives on N 5 Methyl 3 Isoxazolyl Benzamide Research
Summary of Key Academic Contributions and Discoveries
Research surrounding N-(5-methyl-3-isoxazolyl)benzamide and its close derivatives has primarily centered on the synthesis of novel analogues and the evaluation of their biological activities. The benzamide (B126) class of compounds, to which N-(5-methyl-3-isoxazolyl)benzamide belongs, is known for a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Key academic contributions can be categorized as follows:
Synthesis and Structural Characterization: A primary focus of research has been the development of synthetic methodologies for N-(5-methyl-3-isoxazolyl)benzamide derivatives. For instance, the synthesis of N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide has been achieved through the condensation reaction of sulfamethoxazole (B1682508) with benzoyl chloride. researchgate.net The structural features of these derivatives have been elucidated using techniques such as X-ray crystallography, which has provided valuable insights into their molecular geometry, including bond lengths and angles. researchgate.net
Exploration of Biological Activity: A significant body of work has been dedicated to investigating the biological potential of derivatives. Notably, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were designed and synthesized as potential human carbonic anhydrase (hCA) inhibitors. nih.gov While most of these compounds showed weak inhibitory activity, some derivatives exhibited modest potency against specific hCA isoforms, suggesting that the N-(5-methyl-isoxazolyl) moiety can be a valuable component in the design of enzyme inhibitors. nih.gov
Antimicrobial and Analgesic Investigations: Research into sulfamethoxazole derivatives incorporating the N-(5-methylisoxazol-3-yl) group has revealed promising antimicrobial and analgesic activities. arkajainuniversity.ac.in For example, certain synthesized analogues have demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Cryptococcus neoformans. arkajainuniversity.ac.in Furthermore, molecular docking studies have suggested potential analgesic action through the inhibition of cyclooxygenase-2 (COX-2). arkajainuniversity.ac.in
The foundational chemical properties of N-(5-methyl-3-isoxazolyl)benzamide are established, with a chemical formula of C11H10N2O2 and a molecular weight of 206.21 g/mol . ontosight.ai
Unresolved Questions and Challenges in N-(5-methyl-3-isoxazolyl)benzamide Research
Despite the progress made in synthesizing and evaluating derivatives, several key questions and challenges remain regarding the parent compound, N-(5-methyl-3-isoxazolyl)benzamide:
Limited Data on the Parent Compound: A significant gap in the literature is the lack of extensive research focused solely on the biological and chemical properties of N-(5-methyl-3-isoxazolyl)benzamide itself. Much of the existing data is extrapolated from studies on its more complex derivatives, particularly those containing a sulfonamide group.
Understanding Structure-Activity Relationships (SAR): The precise contribution of the unsubstituted benzamide and 5-methyl-isoxazole moieties to the observed biological activities of the derivatives is not fully understood. A systematic exploration of the SAR is needed to delineate the roles of each component of the molecule.
Mechanism of Action: For the derivatives that have shown biological activity, the underlying mechanisms of action are often not fully elucidated. For instance, while some sulfonamide derivatives are suggested to be carbonic anhydrase inhibitors, the exact binding modes and inhibitory mechanisms require further investigation. nih.gov
Synthetic Efficiency and Scalability: While laboratory-scale syntheses have been reported for various derivatives, the development of more efficient, scalable, and environmentally friendly synthetic routes for N-(5-methyl-3-isoxazolyl)benzamide and its analogues remains a challenge.
Strategic Directions for Future Interdisciplinary Studies
To address the current gaps in knowledge and to fully realize the potential of N-(5-methyl-3-isoxazolyl)benzamide, future research should adopt a more interdisciplinary approach:
Computational Chemistry and Molecular Modeling: In silico studies, including molecular docking and quantum chemical calculations, can be employed to predict the biological targets of N-(5-methyl-3-isoxazolyl)benzamide and its derivatives. This can help in prioritizing synthetic efforts and in designing molecules with enhanced activity and selectivity.
Medicinal Chemistry and Drug Discovery: A systematic medicinal chemistry campaign should be initiated to synthesize and screen a library of N-(5-methyl-3-isoxazolyl)benzamide analogues. This would involve modifications to both the benzamide and the isoxazole (B147169) rings to establish a comprehensive SAR.
Chemical Biology and Target Identification: For compounds that exhibit interesting biological activity, chemical biology approaches, such as the use of molecular probes, can be utilized to identify their cellular targets and to unravel their mechanisms of action.
Materials Science: The unique molecular structure of N-(5-methyl-3-isoxazolyl)benzamide, with its combination of aromatic and heterocyclic rings, suggests potential applications in materials science. Investigations into its optical, electronic, and self-assembly properties could open up new avenues of research.
Potential Impact of N-(5-methyl-3-isoxazolyl)benzamide Research on Chemical Science
Focused research on N-(5-methyl-3-isoxazolyl)benzamide and its derivatives has the potential to make significant contributions to various areas of chemical science:
Advancement in Heterocyclic Chemistry: The development of novel synthetic routes to N-(5-methyl-3-isoxazolyl)benzamide and its analogues will enrich the toolbox of synthetic organic chemists and contribute to a deeper understanding of the reactivity of the isoxazole ring system.
Foundation for Novel Therapeutics: A thorough investigation of the biological properties of this class of compounds could lead to the discovery of new lead compounds for the development of drugs targeting a range of diseases. The isoxazole motif is a well-established pharmacophore in medicinal chemistry.
Development of New Chemical Probes: Derivatives of N-(5-methyl-3-isoxazolyl)benzamide could be developed as selective ligands or probes for studying specific biological processes or for the validation of new drug targets.
Innovation in Functional Materials: Exploration of the material properties of these compounds could lead to the design of new organic materials with tailored electronic or photophysical properties for applications in areas such as organic electronics or sensor technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-methyl-3-isoxazolyl)benzamide derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Derivatives can be synthesized via microwave irradiation using benzamide precursors and substituted thiadiazole intermediates. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to improve yield and purity .
- Base-catalyzed cyclization : Cyclization of o-hydroxyphenylketoximes with hydroxylamine hydrochloride in ethanol under reflux conditions (5–10 hours) is a traditional method. Pyridine or potassium carbonate is often used as a base catalyst .
- Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Reagents | Reference |
|---|---|---|---|---|
| Microwave-assisted | 70–80 | 2–4 hours | Benzoyl chloride, ethanol | |
| Reflux with hydroxylamine | 60–70 | 5–10 hours | NH₂OH·HCl, K₂CO₃ |
Q. Which analytical techniques are routinely used to characterize N-(5-methyl-3-isoxazolyl)benzamide and its derivatives?
- Methodological Answer :
- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm substituent positions and structural integrity. For example, aromatic protons appear at δ 7.36–8.35 ppm .
- Mass spectrometry : High-resolution MS (Waters Micro Mass ZQ 2000) identifies molecular ion peaks (e.g., m/z 348 for C₁₈H₁₂N₄O₂S) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1606 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods enhance understanding of molecular interactions in N-(5-methyl-3-isoxazolyl)benzamide derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, intermolecular hydrogen bonding in Schiff base derivatives was modeled at the B3LYP/6-31G(d) level .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., π-π stacking in crystal structures) to explain stability and packing efficiency .
Q. What strategies optimize reaction yields in synthesizing pharmacologically active derivatives?
- Methodological Answer :
- Solvent optimization : Ethanol improves solubility of hydroxylamine intermediates, while DMF accelerates microwave-assisted reactions .
- Catalyst screening : Pyridine enhances cyclization efficiency in THF, reducing side-product formation .
- Temperature control : Reflux at 80°C minimizes decomposition of thermally sensitive intermediates .
Q. What in vitro models are used to evaluate the anticancer potential of N-(5-methyl-3-isoxazolyl)benzamide derivatives?
- Methodological Answer :
- Cell viability assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) measure IC₅₀ values. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cells .
Q. How do substituents on the benzamide core influence bioactivity?
- Methodological Answer :
- Electron-donating groups (e.g., methoxy) : Increase solubility but reduce binding affinity to metalloenzymes .
- Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance anticancer activity by stabilizing charge-transfer complexes .
- Table 2 : Substituent Effects on Bioactivity
| Substituent | Bioactivity (IC₅₀, μM) | Target Pathway | Reference |
|---|---|---|---|
| -NO₂ | 12.4 ± 1.2 | DNA intercalation | |
| -CF₃ | 8.9 ± 0.8 | Topoisomerase inhibition |
Q. What challenges arise in analyzing metabolic pathways of N-(5-methyl-3-isoxazolyl)benzamide derivatives?
- Methodological Answer :
- Metabolite identification : LC-MS/MS detects hydroxylated metabolites (e.g., 4-hydroxy-2-methyl derivatives) but requires high-resolution separation to distinguish isomers .
- Enzyme inhibition studies : Cytochrome P450 assays (e.g., CYP3A4) reveal competitive inhibition, complicating pharmacokinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
